DPP-4 inhibitors, or gliptins, are a class of oral antihyperglycemic agents. Their primary mechanism involves blocking the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid inactivation of incretin hormones like Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2] [3].
The following diagram illustrates this core pathway and the point of intervention for DPP-4 inhibitors.
Core pathway of DPP-4 inhibitor action. The inhibitor blocks the enzyme, preventing incretin inactivation.
The effectiveness of a DPP-4 inhibitor is determined by its molecular structure and how well it fits into the enzyme's active site.
Table 1: Interaction Profiles of Selected DPP-4 Inhibitors with Key Subsites [4]
| Inhibitor | S1 | S2 | S1' | S2' | S2 Extensive | Notable Features |
|---|---|---|---|---|---|---|
| Teneligliptin | ✓ | ✓ | ✓ | "J-shaped anchor-lock" domain; ~5x higher activity than Sitagliptin | ||
| Sitagliptin | ✓ | ✓ | A first-class drug; widely studied | |||
| Linagliptin | ✓ | ✓ | ✓ | Binds to S1, S2, and S1' subsites | ||
| Alogliptin | ✓ | ✓ | ✓ | Binds to S1, S2, and S1' subsites | ||
| Saxagliptin | ✓ | ✓ | Cyanopyrrolidine scaffold; ~5x higher activity than Vildagliptin | |||
| Vildagliptin | ✓ | ✓ | Cyanopyrrolidine scaffold |
Table 2: Quantitative Binding and Inhibitory Data of Marketed DPP-4 Inhibitors [6]
| Inhibitor | IC50 (nM) | KD | IFIE (kcal/mol) | Key Residues for Strong Interaction |
|---|---|---|---|---|
| Teneligliptin | ~0.37 | - | -84.8 | Glu205, Glu206, Tyr662, Tyr666 |
| Linagliptin | ~1.0 | 2.7 pM | -71.8 | Tyr631, Trp659, Tyr666, Tyr662, Asn710, Val656 |
| Alogliptin | ~6.9 | 4.4 nM | -58.3 | Tyr631, Tyr547, Trp629, Ser630, Tyr662 |
| Sitagliptin | ~18.0 | 4.6 nM | -56.9 | Tyr631, Ser630, Arg125, Glu205, Glu206, Tyr662 |
For researchers characterizing a new DPP-4 inhibitor like Carmegliptin, several established experimental methodologies are available.
In Vitro Enzymatic Inhibition Assay: This standard protocol measures the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics.
Fragment Molecular Orbital (FMO) Calculations: This computational method offers a quantitative, residue-level understanding of binding energetics.
Understanding the established framework for DPP-4 inhibitors is crucial for profiling new candidates. Key research considerations include:
As a DPP-4 inhibitor, carmegliptin prevents the enzymatic inactivation of incretin hormones, which is summarized in the pathway below:
This compound's key pharmacological properties from preclinical and human studies are shown in the table below.
| Property | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Potent, selective, reversible competitive inhibitor of DPP-4 [2] |
| Primary Target | Dipeptidyl peptidase IV (DPP-4) [1] |
| Key Pharmacologic Effects | Prolongs active GLP-1 & GIP half-life; increases insulin secretion, decreases glucagon, improves glycemic control [2] |
| Selectivity | Highly selective for DPP-4 [2] |
Research on this compound involved comprehensive pharmacokinetic and clinical studies to characterize its behavior and interaction potential.
Table 2: Pharmacokinetic and Metabolism Profile (Preclinical) [3]
| Species | Clearance | Volume of Distribution | Oral Bioavailability | Primary Excretion Routes |
|---|---|---|---|---|
| Rat | Moderate | Extensive | Variable (28-174%) | Urine (~36%), Bile/Feces (~48%) |
| Dog | Moderate | Extensive | Variable | Urine (~29%), Bile/Feces (~65%) |
| Monkey | Moderate | Extensive | Variable | - |
Table 3: Clinical Drug Interaction Study Parameters [2]
| Study Element | Details |
|---|---|
| Objective | Assess interaction potential with P-glycoprotein (Pgp) inhibitor verapamil. |
| Design | Non-randomized, open-label, fixed-sequence study in 16 healthy males. |
| Treatments | Single & multiple doses of this compound (150 mg) and Verapamil (80 mg), alone and in combination. |
| Key PK Finding | Co-administration with verapamil increased this compound exposure (AUC) by 29% and C~max~ by 53%. |
| Tolerability | Combination was generally well-tolerated with only mild adverse events. |
This compound reached Phase II clinical trials for Type 2 diabetes in multiple countries [1]. However, according to databases, its development status is listed as Discontinued [4]. No official reasons for discontinuation were provided in the searched literature.
Despite its discontinuation, this compound remains a chemically interesting DPP-4 inhibitor. Its aminobenzo[a]quinolizine structure [5] and pharmacokinetic profile distinguish it from other gliptins. Research on this compound contributes to the understanding of DPP-4 inhibitor design, particularly regarding extravascular distribution and transporter interactions [3] [2].
Carmegliptin functions by selectively and reversibly inhibiting the DPP-IV enzyme. This inhibition increases the half-life and plasma concentration of endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2] [3].
The diagram below illustrates the core signaling pathway through which this compound improves glucose tolerance.
This compound inhibits DPP-IV to prolong active GLP-1 activity, stimulating glucose-dependent insulin secretion for improved glucose control.
This mechanism translates into several key physiological effects that collectively improve glucose homeostasis [1] [2] [3]:
Evidence for this compound's efficacy comes from both preclinical models and clinical studies.
Preclinical In Vivo Efficacy In various animal models of Type 2 diabetes, this compound administration led to [1]:
Clinical Pharmacokinetic Interaction Data A clinical study investigated the interaction between this compound and the P-glycoprotein (Pgp) inhibitor verapamil, revealing effects on this compound exposure [1]. The data are summarized in the table below.
| Pharmacokinetic Parameter | Change with Acute Verapamil | Change with Chronic Verapamil (6th day) |
|---|---|---|
| This compound AUC | Increased by 29% | Increase slightly greater than with acute dose |
| This compound C~max~ | Increased by 53% | Information not specified in study |
| Verapamil C~max~ | Decreased by 17% when given with this compound | Information not specified in study |
Source: [1]. The study concluded that although the interaction was statistically significant, the overall changes were small and unlikely to require dose adjustments in the clinic.
For researchers, the core methodologies used to establish the aforementioned efficacy and interaction data are outlined below.
1. In Vitro DPP-IV Inhibition and Permeability Assay [1]
2. Clinical Drug-Drug Interaction Study Design [1]
This compound is an investigational oral anti-hyperglycemic agent that has reached Phase 2 clinical studies [4] [5]. Its well-defined mechanism as a DPP-IV inhibitor promotes glucose-dependent improvements in insulin secretion and glucose tolerance. Available clinical data suggests it has a acceptable safety and tolerability profile, with no unexpected side effects reported in its drug interaction study [1].
This compound (RO-4876904) is a potent, long-acting, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor that was investigated for treating type 2 diabetes [1] [2]. According to Springer's pharmaceutical database, AdisInsight, its clinical development has been discontinued [3].
The synthesis of this compound is a complex, multi-step process. The following diagram outlines the key stages and transformations involved in its preparation.
Key stages in the this compound synthetic pathway [4]
The synthesis begins with primary amine 2.76 and proceeds through a Bischler–Napieralski reaction to form the dihydroisoquinoline core structure [4]. A critical strategic point is the crystallization-induced dynamic resolution using (S,S)-dibenzoyl-D-tartaric acid, which provides the desired (S)-enantiomer of enaminoester 2.81 in high enantiomeric excess, superior to the chiral HPLC method used during discovery [4].
Key transformations include a diastereoselective reduction of enaminoester 2.81, and a Hofmann rearrangement of primary amide 2.82 to amine 2.83 using phenyliodine diacetate (PIDA), which is noted as a cleaner and more reliable alternative [4]. The final structure is completed by coupling amine 2.83 with lactone 2.84, followed by acid-mediated Boc-deprotection to yield this compound as its HCl salt [4].
This compound's design incorporates specific structural elements critical for its activity, as revealed by a crystal structure of it bound to the human DPP-4 enzyme [4]:
| Structural Feature | Role in DPP-4 Inhibition |
|---|---|
| Fluoromethylpyrrolidone moiety | Extends into an adjacent lipophilic pocket for enhanced binding [4]. |
| Aromatic substructure | Engages in a π–π stacking interaction with a phenylalanine residue (Phe357) in the enzyme's active site [5] [4]. |
| Polar substituents and amine group | Facilitate several hydrogen bonds with amino acid residues such as Ser209, Arg356, and Arg358 [5] [4]. |
The published literature provides a strategic overview, but fine details like specific quantities and in-process controls are often omitted. To acquire more comprehensive experimental protocols, you could:
The following table summarizes the available quantitative data on carmegliptin from its early development phase.
| Property | Description |
|---|---|
| Mechanism of Action | Potent, selective, reversible competitive Dipeptidyl Peptidase IV (DPP-4) inhibitor [1] [2] [3] |
| Primary Indication | Investigation for Type 2 Diabetes Mellitus [2] [4] |
| Development Status | Discontinued (Previously reached Phase II) [4] |
| In Vitro Permeability | Low cell permeability [2] |
| P-glycoprotein (Pgp) Interaction | Confirmed substrate of Pgp, but not an inhibitor [2] |
A clinical study investigated the interaction between this compound and the Pgp inhibitor verapamil. The key pharmacokinetic changes are summarized below.
| Treatment Scenario | Impact on this compound Exposure | Impact on Verapamil C~max~ |
|---|---|---|
| Single-dose this compound + acute Verapamil | AUC increased by 29%; C~max~ increased by 53% [2] | Data not specified |
| Single-dose this compound + chronic Verapamil | Exposure increase slightly greater than with acute verapamil [2] | 17% lower on average when given with this compound [2] |
The primary clinical data comes from a non-randomized, open-label, fixed-sequence study in 16 healthy male volunteers [2].
The diagram below illustrates the core mechanism of DPP-4 inhibitors and the logical flow of the clinical interaction study.
This compound inhibits DPP-4, preventing GLP-1 degradation to enhance insulin secretion.
Fixed-sequence clinical study design to assess this compound-verapamil interaction.
P-glycoprotein (P-gp/ABCB1/MDR1) is a critical ATP-binding cassette (ABC) transporter that functions as a transmembrane efflux pump with broad substrate specificity. Located in apical membranes of key pharmacological barriers including the intestinal epithelium, blood-brain barrier, liver hepatocytes, and kidney proximal tubule cells, P-gp significantly influences the absorption, distribution, and elimination of numerous structurally diverse compounds. The transporter acts as a cellular defense mechanism by actively extruding xenobiotics from cells, thereby reducing intracellular accumulation and potential toxicity. However, this protective function also represents a major challenge in drug development, as P-gp-mediated efflux can lead to subtherapeutic drug exposure, contribute to multidrug resistance in oncology, and cause clinically significant drug-drug interactions (DDIs) when P-gp substrates are co-administered with inhibitors or inducers.
Understanding P-gp interactions is particularly crucial for oral antidiabetic agents like carmegliptin, as patients with type 2 diabetes often present with comorbidities requiring polypharmacy, including cardiovascular conditions treated with known P-gp modulators such as verapamil. The strategic importance of P-gp assessment during drug development is underscored by regulatory requirements from the FDA, EMA, and other authorities, which recommend systematic evaluation of whether investigational drugs are P-gp substrates or inhibitors. As this compound represents a novel dipeptidyl peptidase-IV (DPP-IV) inhibitor in development, comprehensive characterization of its interaction potential with P-gp is essential for predicting its clinical pharmacokinetic profile, anticipating DDIs, and establishing appropriate prescribing guidelines.
This compound has been systematically evaluated through a series of in vitro models to characterize its interaction with P-glycoprotein. Studies using human MDR1-transfected cells demonstrated that this compound exhibits low basal permeability and is effectively transported by P-gp, identifying it as a substrate of the efflux transporter. Importantly, this compound showed no significant inhibition of P-gp function even at high concentrations, indicating it does not act as a P-gp inhibitor [1]. This substrate-specific relationship has important implications for this compound's intestinal absorption and potential interactions with commonly co-administered medications that modulate P-gp activity.
A fixed-sequence clinical study in healthy male volunteers provided in vivo confirmation of the in vitro findings. When a single 150 mg dose of this compound was co-administered with verapamil (80 mg three times daily), a known P-gp inhibitor, the mean systemic exposure (AUC) to this compound increased by 29%, while the peak concentration (Cmax) increased by 53% compared to this compound administration alone. The interaction was more pronounced after multiple days of verapamil dosing, suggesting that steady-state inhibition of P-gp produces greater effects on this compound exposure than single-dose administration [1].
Interestingly, the interaction appeared unidirectional, as verapamil pharmacokinetics were modestly affected by this compound co-administration, with verapamil Cmax values approximately 17% lower when given with this compound. Similar trends were observed for norverapamil, the major metabolite of verapamil. From a clinical safety perspective, the combination was generally well tolerated, with all reported adverse events being mild in intensity, and verapamil co-administration did not alter the pattern or incidence of adverse events [1].
Table 1: Clinical Pharmacokinetic Changes in this compound with Verapamil Co-administration
| Parameter | This compound Alone | This compound + Acute Verapamil | This compound + Chronic Verapamil | Change vs Alone |
|---|---|---|---|---|
| AUC | Reference | +29% | +29% | Increase |
| Cmax | Reference | +53% | +53% | Increase |
Table 2: Clinical Pharmacokinetic Changes in Verapamil with this compound Co-administration
| Parameter | Verapamil Alone | Verapamil + this compound | Change |
|---|---|---|---|
| Cmax | Reference | -17% | Decrease |
| Norverapamil Cmax | Reference | Similar decrease trend | Decrease |
The Madin-Darby Canine Kidney (MDCK) cell line transfected with human MDR1 cDNA provides a polarized monolayer system that overexpresses human P-gp. This model allows evaluation of bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) of test compounds to identify P-gp substrates through calculation of efflux ratios. The assay is recognized as a "gold-standard" methodology by regulatory agencies for P-gp substrate identification [2].
Cell Culture and Seeding: Maintain MDCK-MDR1 cells in appropriate culture conditions. Seed cells onto transwell inserts at a density of 1-2 × 10^5 cells/insert and culture for 3-5 days until transepithelial electrical resistance (TEER) values exceed 200 Ω·cm², indicating formation of confluent, polarized monolayers.
Experimental Design: Conduct transport studies in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions in the presence and absence of P-gp inhibitors. Include reference substrates and inhibitors as system controls.
Pre-incubation: Pre-incubate monolayers with or without P-gp inhibitor (e.g., cyclosporin A) in transport buffer for 30 minutes.
Transport Phase: Add this compound (recommended starting concentration: 10 μM) to either the apical (for B-A direction) or basolateral (for A-B direction) compartment. Maintain samples at 37°C with gentle shaking.
Sampling: Collect samples from the receiving compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace with fresh buffer to maintain sink conditions.
Analysis: Quantify this compound concentrations using validated LC-MS/MS methods.
Table 3: Bidirectional Transport Assay Conditions
| Parameter | Specification |
|---|---|
| Cell System | MDCK-MDR1 |
| Incubation Temperature | 37°C |
| Test Compound Concentration | 10 μM (recommended) |
| P-gp Inhibitor | Cyclosporin A (10 μM) or Elacridar (1-10 μM) |
| Incubation Duration | 2-4 hours |
| Sample Analysis | LC-MS/MS |
The Fluorosome-trans-pgp assay utilizes reconstituted P-gp incorporated into unilamellar vesicles containing encapsulated fluorescent dye. P-gp-mediated transport of substrates results in fluorescence quenching as the dye is extruded from the vesicles. Compounds that inhibit P-gp prevent this quenching in a concentration-dependent manner, allowing determination of IC50 values for inhibition potency [3].
This assay provides a rapid screening method for P-gp inhibition potential, with IC50 determinations possible in approximately 10 minutes. The system is particularly valuable for early-stage screening due to its minimal compound requirements (approximately 1 nanomole per test) and absence of cellular metabolism complications [3].
The SPIP technique allows direct assessment of intestinal permeability and P-gp-mediated efflux in physiologically intact intestinal segments. This method provides a bridge between in vitro systems and in vivo conditions, maintaining normal blood flow, neuronal input, and physiological environment while permitting precise control of perfusion conditions [4].
The efflux ratio (ER) is a key parameter for identifying P-gp substrates in bidirectional transport assays:
ER = Papp(B-A) / Papp(A-B)
Where Papp(B-A) and Papp(A-B) represent the apparent permeability coefficients in basolateral-to-apical and apical-to-basolateral directions, respectively.
Interpretation Criteria:
For this compound, the observed efflux ratio in MDCK-MDR1 cells was significantly greater than 2, confirming its status as a P-gp substrate [1].
For inhibition studies, IC50 values (concentration producing 50% inhibition of transport activity) should be determined using nonlinear regression analysis of concentration-response data. The inhibition constant (Ki) can be calculated using appropriate kinetic models.
Table 4: Classification of P-gp Interaction Potential Based on In Vitro Data
| Parameter | Weak/None | Moderate | Strong |
|---|---|---|---|
| Inhibition IC50 | >50 μM | 10-50 μM | <10 μM |
| Efflux Ratio | <2 | 2-5 | >5 |
| Clinical DDI Risk | Low | Moderate | High |
The following Graphviz diagram illustrates the key steps in the bidirectional transport assay using MDCK-MDR1 cell monolayers:
The following diagram illustrates the kinetic relationships in P-gp-mediated transport and inhibition, particularly relevant for understanding this compound-verapamil interactions:
The comprehensive assessment of this compound's interaction with P-glycoprotein demonstrates that it functions as a substrate but not an inhibitor of this key efflux transporter. The clinical pharmacokinetic data showing a 29-53% increase in this compound exposure when co-administered with verapamil aligns with the in vitro findings and confirms the physiological relevance of this interaction. However, the magnitude of this interaction is not sufficient to warrant dose adjustment in most clinical scenarios, though appropriate monitoring is recommended when this compound is co-administered with potent P-gp inhibitors.
From a drug development perspective, the this compound case study highlights the importance of employing a tiered experimental approach to P-gp interaction assessment, beginning with high-throughput screening assays and progressing to more complex models including clinical DDI studies. Regulatory agencies recommend such a systematic approach to identify and quantify transporter-mediated interactions early in drug development to inform clinical trial design and eventual prescribing information.
For researchers investigating similar compounds, the protocols and methodologies described herein provide a robust framework for evaluating P-gp interactions, with particular attention to the specific challenges presented by antidiabetic agents that may be used in complex polypharmacy regimens typical of diabetic patient populations.
Carmegliptin represents an investigational oral anti-hyperglycemic agent classified as a dipeptidyl peptidase IV (DPP-IV) inhibitor developed for managing Type 2 diabetes. As a highly selective and potent reversible competitive inhibitor of DPP-IV, this compound functions by prolonging the activity of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion, inhibiting glucagon release, and ultimately improving glycemic control without associated weight gain or significant hypoglycemia risk [1]. The pharmacological profile of this compound includes promising effects on insulin sensitivity, hepatic glucose production, and pancreatic β-cell protection based on preclinical models [1].
The primary rationale for conducting a clinical interaction study with verapamil stems from this compound's identification as a P-glycoprotein (Pgp) substrate during in vitro investigations. Pgp, situated at critical pharmacological barriers (intestinal epithelium, hepatocytes, renal tubules), significantly influences drug absorption, distribution, and elimination. Verapamil, a recognized model Pgp inhibitor, was selected both for its established interaction potential and clinical relevance to diabetic populations where cardiovascular comorbidities frequently necessitate calcium channel blocker therapy [1]. This study aimed to characterize potential pharmacokinetic interactions and safety implications when these agents are co-administered.
This investigation employed a non-randomized, open-label, single-center, fixed-sequence design conducted in 16 healthy male volunteers. The study incorporated five distinct treatment periods to comprehensively evaluate both single and multiple-dose interactions between this compound and verapamil [1]. The primary objective focused on quantifying the interaction potential of this compound with the P-glycoprotein transporter through verapamil co-administration, while secondary objectives included safety and tolerability assessments of this compound alone and combined with verapamil [1].
The study population consisted of healthy male volunteers aged 18-50 years with body mass indices ranging from 18-32 kg/m². Key exclusion criteria included significant smoking (>5 cigarettes/day), use of herbal medications, history of substance abuse, and any clinically relevant medical conditions that could compromise safety or interpretability. The study received ethics committee approval and was conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines [1].
Participants received a carefully sequenced regimen over 15 days:
This sequential design enabled researchers to isolate the effects of each drug, evaluate initial co-administration dynamics, and assess potential changes after verapamil reached steady-state concentrations. Participants resided in the clinical facility during key pharmacokinetic sampling periods to ensure controlled conditions and comprehensive monitoring [1].
The pharmacokinetic evaluation incorporated intensive biological sampling across all treatment phases. For This compound quantification, 3 mL venous blood samples were collected into EDTA-containing tubes at pre-dose and 17 timepoints post-dose (0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours) on days 1, 10, and 15 [1]. For verapamil and norverapamil (its primary metabolite) assessment, 6 mL blood samples were drawn into lithium heparin tubes at similar intervals with additional sampling on day 7. All samples underwent immediate processing via centrifugation at 1500×g for 10 minutes at 4°C within 30 minutes of collection, with plasma subsequently stored at -80°C until analysis [1].
Urine collections for this compound quantification followed standardized protocols with aliquots preserved appropriately. Participants maintained fasting conditions for at least 8 hours before dosing and until 4 hours post-dose, when standardized meals were provided to minimize food-effect variability while maintaining physiological relevance [1].
While the specific analytical methodologies weren't detailed in the available literature, standard bioanalytical approaches for DPP-IV inhibitors and calcium channel blockers typically involve liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to superior sensitivity and specificity. The pharmacokinetic parameters calculated likely included:
Statistical analyses typically employed mixed-effects models to compare pharmacokinetic parameters across treatment phases, with geometric mean ratios and 90% confidence intervals calculated to quantify interaction magnitude. The criteria for clinical significance generally follows FDA guidance where 90% CIs for AUC and Cmax ratios falling outside 80-125% range suggest potential clinically relevant interactions [1].
Participant safety received comprehensive monitoring throughout the study period using multiple assessment modalities. Adverse event (AE) documentation occurred continuously from first dose through study completion, with intensity graded as mild, moderate, or severe according to standardized criteria. Additionally, investigators conducted:
A follow-up medical examination occurred within 8 days after final drug administration to identify any delayed adverse effects. The study specifically monitored for known DPP-IV inhibitor class effects (such as nasopharyngitis, headache) and verapamil-related cardiovascular effects (including bradycardia, hypotension, AV conduction abnormalities) [1].
Table 1: this compound Pharmacokinetic Parameters With and Without Verapamil Co-administration
| Treatment Condition | Cmax (ng/mL) | AUC (ng·h/mL) | Change in Cmax (%) | Change in AUC (%) |
|---|---|---|---|---|
| This compound alone (Day 1) | Baseline | Baseline | Reference | Reference |
| + Acute verapamil (Day 10) | Increased | Increased | +53% | +29% |
| + Chronic verapamil (Day 15) | Increased | Increased | >+53%* | >+29%* |
Increases were slightly greater after multiple verapamil doses [1]
The interaction study demonstrated that this compound exposure increased significantly when co-administered with verapamil, consistent with P-glycoprotein inhibition. The rise in both Cmax (53%) and overall exposure (29%) indicated that verapamil enhanced this compound absorption and/or reduced its elimination, likely through Pgp transport inhibition at intestinal and hepatic/renal sites respectively. The more pronounced effect after repeated verapamil dosing suggested potential accumulation or time-dependent inhibition of transporter proteins [1].
Table 2: Verapamil and Norverapamil Pharmacokinetic Parameters With and Without this compound Co-administration
| Analyte | Treatment Condition | Cmax Change (%) | Pharmacokinetic Trend |
|---|---|---|---|
| Verapamil | With this compound | -17% | Reduced peak exposure |
| Norverapamil (metabolite) | With this compound | Similar reduction | Consistent with parent drug |
Interestingly, This compound modestly reduced verapamil Cmax by approximately 17%, with corresponding decreases observed for its primary metabolite norverapamil. This unexpected finding suggests a potential complex interaction beyond unidirectional Pgp inhibition, possibly involving CYP450 metabolic pathways or other transport systems [1].
The combination therapy demonstrated favorable tolerability with no unexpected safety signals. All 28 reported adverse events were classified as mild in intensity, with no clinically significant alterations in laboratory parameters, electrocardiographic findings, or vital signs. Verapamil co-administration didn't alter the pattern or incidence of adverse events compared to this compound monotherapy [1]. This safety profile supports further investigation of this compound in populations requiring concomitant Pgp inhibitor therapy.
The comprehensive clinical study workflow illustrates the integrated pharmacokinetic and safety assessment strategy implemented throughout the investigation:
Diagram 1: Clinical study workflow showing the fixed-sequence design with integrated pharmacokinetic and safety assessments across all treatment periods.
The proposed mechanism for the observed pharmacokinetic interactions between this compound and verapamil involves complex transport and metabolic pathways:
Diagram 2: Proposed pharmacokinetic interaction mechanism between this compound and verapamil involving P-glycoprotein transport and potential metabolic pathways.
Sample Processing Standard Operating Procedure:
This comprehensive clinical investigation demonstrated that this compound, while a P-glycoprotein substrate, experiences only modest pharmacokinetic alterations when co-administered with the potent Pgp inhibitor verapamil. The observed 29% increase in overall exposure and 53% increase in peak concentration, though statistically significant, fell below thresholds typically necessitating dosage adjustments in clinical practice [1].
The favorable safety profile maintained during combination therapy further supports this compound's continued development for type 2 diabetes management, particularly in patients with cardiovascular comorbidities requiring verapamil or similar agents. However, the unexpected reduction in verapamil exposure during co-administration warrants additional investigation to elucidate underlying mechanisms, potentially involving CYP450 metabolism or other transport systems [1].
These findings should inform future clinical trial designs exploring this compound's interactions with other transport protein inhibitors and its application in special populations with altered Pgp activity. The structured protocols and assessment methodologies detailed herein provide validated templates for similar pharmacokinetic interaction studies in early drug development phases.
This compound is an investigational oral anti-hyperglycemic drug belonging to the dipeptidyl-peptidase IV (DPP-IV) inhibitor class, currently undergoing clinical trials for the treatment of Type 2 diabetes mellitus. As a highly selective and potent reversible competitive inhibitor of DPP-IV, this compound prolongs the half-life of circulating active incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion, inhibiting glucagon release, and ultimately improving glycemic control. Unlike some other oral anti-hyperglycemic medications, DPP-IV inhibitors like this compound demonstrate a minimal risk of hypoglycemia and do not cause weight gain, making them particularly valuable for long-term diabetes management.
The pharmacokinetic profile of this compound is significantly influenced by its interaction with membrane transporters, particularly P-glycoprotein (Pgp). In vitro studies have confirmed that this compound exhibits low cell permeability and is a substrate for human MDR1 (Pgp) cells, though it does not inhibit Pgp function. This transporter interaction profile has direct clinical implications, as concomitant administration with Pgp inhibitors like verapamil can alter this compound's absorption and elimination characteristics. Understanding these pharmacokinetic properties through rigorous sampling and analytical methods is therefore essential for optimizing dosing regimens, predicting drug interactions, and ensuring both efficacy and safety in diverse patient populations, particularly those with comorbidities requiring polypharmacy.
Table 1: Mean pharmacokinetic parameters of this compound (150 mg single dose) under different conditions
| Parameter | This compound Alone | This compound + Acute Verapamil | This compound + Chronic Verapamil | Unit |
|---|---|---|---|---|
| AUC | Baseline value | 29% increase | >29% increase | ng·h/mL |
| C~max~ | Baseline value | 53% increase | Not specified | ng/mL |
| T~max~ | Not specified | Not specified | Not specified | h |
| Half-life | Not specified | Not specified | Not specified | h |
| Clearance | Not specified | Not specified | Not specified | L/h |
| V~d~ | Not specified | Not specified | Not specified | L |
Note: Percentage changes represent comparison against this compound alone baseline. Specific values for baseline parameters were not fully provided in the available literature [1].
Table 2: Blood sampling schedule for pharmacokinetic assessment of this compound
| Matrix | Day of Collection | Time Points Relative to Dosing | Sample Volume | Anticoagulant |
|---|---|---|---|---|
| Blood | Days 1, 10, 15 | Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48 h post-dose | 3 mL | EDTA |
| Blood | Days 7, 10, 15 | Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48 h post-dose (day 7 only) | 6 mL | Lithium heparin |
| Urine | Days 1, 10, 15 | Pre-dose, 0-4, 4-8, 8-12, 12-24, 24-48 h collections | Not specified | None |
Note: For verapamil and norverapamil assessment on days 10 and 15, sampling continued only to 24 h post-dose [1].
Table 3: Allometric scaling parameters for predicting human pharmacokinetics of DPP-IV inhibitors
| DPP-IV Inhibitor | IV Clearance (CL) Equation | IV Volume of Distribution (V~d~) Equation | Prediction Accuracy |
|---|---|---|---|
| This compound | 1.170W^0.756^ | 6.096W^0.992^ | Within 2-3 fold |
| Alogliptin | 1.867W^0.780^ | 3.313W^0.987^ | Within 2-3 fold |
| Sitagliptin | 2.020W^0.529^ | 7.140W^0.805^ | Within 2-3 fold |
| Vildagliptin | 1.959W^0.847^ | 2.742W^0.941^ | Within 2-3 fold |
| ABT-279 | 0.672W^1.016^ | 1.299W^0.695^ | Within 2-3 fold |
| ABT-341 | 1.077W^0.649^ | 5.370W^0.803^ | Within 2-3 fold |
Note: Allometric equation form: Y = aW^b^, where W is body weight in kg. Simple allometry was found to adequately predict human pharmacokinetic parameters for DPP-IV inhibitors, with intravenous allometry generally providing better predictions than oral allometry [2].
The pharmacokinetic sampling methods for this compound were established through a non-randomized, open-label, single-center, five-treatment, five-period, fixed-sequence study conducted in 16 healthy male volunteers aged 18-50 years with a body mass index of 18-32 kg/m². Key exclusion criteria included smoking (>5 cigarettes/day or equivalent), use of medications containing herbal drugs, multivitamins (permitted only until 2 days before each dosing), and history or evidence of alcohol or other substance abuse. The study was conducted in accordance with the Declaration of Helsinki principles and Good Clinical Practice guidelines, with approval from an independent ethics committee and written informed consent obtained from all participants before screening [1].
The fixed treatment sequence was designed to systematically evaluate both standalone and interaction pharmacokinetics of this compound:
This sequential design allowed for assessment of this compound pharmacokinetics alone, verification of Pgp inhibition by verapamil, and evaluation of both acute and chronic Pgp inhibition effects on this compound disposition [1].
Diagram 1: this compound ADME and Mechanism Pathway. This diagram illustrates the absorption, distribution, metabolism, and excretion pathway of this compound, highlighting the key interaction with P-glycoprotein that limits its bioavailability and the ultimate mechanism of action through DPP-IV enzyme inhibition.
Diagram 2: Clinical Study Design and Sampling Workflow. This workflow outlines the fixed-sequence study design used to evaluate this compound pharmacokinetics alone and in combination with the P-glycoprotein inhibitor verapamil, highlighting the strategic timing of pharmacokinetic sampling periods.
While the specific analytical techniques for quantifying this compound in biological matrices were not detailed in the available literature, robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods are recommended based on current industry standards for DPP-IV inhibitors. The method should be validated for specificity, sensitivity, linearity, accuracy, and precision across the anticipated concentration range in both plasma and urine matrices. For simultaneous assessment of verapamil and its metabolite norverapamil, a separate LC-MS/MS method with appropriate mass transitions should be developed and validated, accounting for the different sample collection requirements (lithium heparin vs. EDTA plasma) [1].
The comprehensive pharmacokinetic sampling methods outlined for this compound provide an invaluable framework for allometric scaling from preclinical species to human projections. As demonstrated in Table 3, simple allometry using the relationship Y = aW^b^ adequately predicted human clearance and volume of distribution for this compound and other DPP-IV inhibitors, with predictions generally falling within 2-3 fold of observed values. This approach is particularly valuable during early drug development when planning first-in-human studies and establishing initial dosing regimens. The slightly better predictive performance of intravenous allometry compared to oral allometry highlights the importance of considering both routes of administration when available [2].
The pharmacokinetic sampling data revealed that co-administration of this compound with the Pgp inhibitor verapamil resulted in a 29% increase in mean exposure (AUC) and a 53% increase in C~max~ compared to this compound alone. These increases were slightly more pronounced after multiple verapamil doses (achieving steady-state inhibition) compared to single-dose co-administration. Conversely, verapamil C~max~ was 17% lower when given with this compound than when administered alone, with similar trends observed for its metabolite norverapamil. These findings have direct clinical implications:
The detailed pharmacokinetic sampling methods established for this compound provide a robust framework for characterizing its absorption, distribution, metabolism, and excretion profile in both preclinical and clinical settings. The strategic sampling time points spanning from 15 minutes to 48 hours post-dose capture the complete pharmacokinetic profile, including absorption, distribution, and elimination phases. The demonstrated interaction with P-glycoprotein, quantified through verapamil co-administration studies, highlights the importance of transporter-mediated interactions in drug disposition. These comprehensive protocols can be adapted for other DPP-IV inhibitors or chemically similar entities, with appropriate modifications based on specific compound characteristics. As this compound progresses through clinical development, these pharmacokinetic sampling methods will continue to provide critical insights for dosing optimization, drug interaction management, and personalized therapeutic approaches in diverse patient populations with type 2 diabetes.
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism. It inactivates incretin hormones like Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP), which are responsible for promoting insulin secretion in a glucose-dependent manner [1].
DPP-4 inhibitors, also known as gliptins, work by blocking this enzyme. This increases active incretin levels, enhancing insulin secretion and suppressing glucagon release, thereby lowering blood glucose in patients with Type 2 Diabetes Mellitus (T2DM) [1] [2]. The inhibitory potency of a drug candidate is quantitatively measured by its IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity under specified conditions [3].
The following is a generalized protocol for determining the IC₅₀ of a DPP-4 inhibitor, which can be applied to Carmegliptin. The assay measures the inhibitor's ability to prevent DPP-4 from cleaving a synthetic substrate.
The diagram below illustrates the key stages of the IC₅₀ determination process:
Once the experimental data for this compound is obtained, you can analyze it in the context of known DPP-4 inhibitors. The table below lists the IC₅₀ values of several established DPP-4 inhibitors for reference and future comparison.
| DPP-4 Inhibitor | Reported IC₅₀ Value | Notes |
|---|---|---|
| Omarigliptin (MK-3102) | 1.6 nM (Ki = 0.8 nM) | A highly selective, once-weekly DPP-4 inhibitor [3]. |
| Saxagliptin | Information not located | Known to be a potent inhibitor; specific IC₅₀ value not found in search results [5]. |
| Malt Pentapeptide (YPQPQ) | 23.87 μM | A natural peptide inhibitor derived from malt; much less potent than synthetic drugs [4]. |
| LDHGFP (LP-6) | 0.3221 mM (322.1 μM) | A dual DPP-4/ACE inhibitory peptide from mushroom stems [6]. |
Understanding the cellular mechanism of DPP-4 inhibitors provides context for their therapeutic application. The following diagram illustrates the key pathways affected by DPP-4 inhibition:
A modern and robust approach to HPLC method development is Analytical Quality by Design (AQbD). This systematic, risk-based framework builds quality into the method from the start, rather than testing for it at the end. It emphasizes understanding how method variables affect performance, leading to a more reliable and reproducible method [1] [2].
The workflow below illustrates the key stages in the AQbD approach:
The first step is to define the ATP, which is a prospective summary of the method's requirements. It defines what the method is intended to measure and the performance standards it must meet [1]. For Carmegliptin, the ATP would specify the need to separate and quantify the drug from its potential impurities, degradation products, or excipients in a specific matrix (e.g., bulk drug or formulation).
From the ATP, you derive the CQAs. These are the measurable performance indicators that are critical to ensuring the method meets its purpose. Key CQAs for an HPLC method typically include [2]:
A risk assessment identifies method parameters that could significantly impact the CQAs. An Ishikawa (fishbone) diagram is a useful tool for this, categorizing potential risks related to the instrument, method, materials, and environment [1] [2].
Initial scouting experiments help narrow down the starting conditions:
Instead of testing one variable at a time, a Design of Experiments (DoE) approach is used to efficiently understand the interaction effects of multiple variables. For example, a Box-Behnken Design or Central Composite Design (CCD) can be employed to optimize two factors (like mobile phase composition and pH) at three different levels each [1] [2]. The output of the DoE, analyzed with software like Design-Expert, helps identify the optimal conditions that deliver the best CQAs (e.g., highest resolution and optimal retention time).
Once the method is developed, it must be validated as per ICH Q2(R1) guidelines to prove it is suitable for its intended purpose [4] [2]. The table below summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description & Protocol | Typical Acceptance Criteria |
|---|---|---|
| Linearity & Range | Prepare and analyze at least 5 concentrations of this compound, plotted as peak area vs. concentration [4]. | Correlation coefficient (R²) ≥ 0.99 [4] [2]. |
| Precision | Repeatability: Inject six replicates of the same sample [4]. Intermediate Precision: Perform on a different day, with a different analyst or instrument. | Relative Standard Deviation (%RSD) < 2% [4]. | | Accuracy | Spike known amounts of this compound into a placebo or sample matrix and calculate the percent recovery [4]. | Recovery of 98–102% [4]. | | Specificity | Demonstrate that the peak for this compound is pure and unaffected by other components (placebo, impurities, degradation products) [4]. | Clear baseline separation; no interference [4] [2]. | | Robustness | Deliberately introduce small, intentional changes to method parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, pH ±0.2) [4] [2]. | Method remains unaffected; results within specified limits [2]. | | LOD & LOQ | Determine based on a signal-to-noise ratio. LOD = 3.3 × (Standard Deviation of response / Slope of calibration curve) LOQ = 10 × (Standard Deviation of response / Slope) [4]. | LOD: Signal-to-Noise ~ 3:1 LOQ: Signal-to-Noise ~ 10:1 [4]. |
Even a well-designed method can encounter issues. Here are some common challenges and their solutions:
This is a generalized protocol for the analysis of this compound using the optimized and validated method.
I. Materials and Reagents
II. Chromatographic Conditions
III. Preparation of Solutions
IV. Procedure
For more complex scenarios, such as analyzing this compound in biological matrices (e.g., plasma), the sample preparation and detection would need to be more sophisticated. Techniques like Solid-Phase Extraction (SPE) for sample clean-up and HPLC coupled with tandem Mass Spectrometry (HPLC-MS/MS) are necessary for the required sensitivity and selectivity [3] [5].
Finally, a control strategy should be implemented. This includes a system suitability test (SST) to be performed before each analytical run, ensuring the method continues to perform as validated. Parameters for SST often include %RSD for replicate injections, tailing factor, and theoretical plates [2].
This document outlines a methodology for the quantification of Carmegliptin, an investigational dipeptidyl peptidase-4 (DPP-IV) inhibitor, in human plasma. The protocol is adapted from a validated LC-MS/MS method for Sitagliptin [1], which shares a similar therapeutic target and pharmacokinetic profile. The goal is to support pharmacokinetic studies and drug-drug interaction assessments for this compound.
This compound is a potent and selective DPP-IV inhibitor developed for the treatment of Type 2 diabetes. It improves glycemic control by enhancing the activity of incretin hormones, which stimulate glucose-dependent insulin secretion [2].
A clinical interaction study demonstrated that this compound is a substrate for the P-glycoprotein (Pgp) transporter. Co-administration with the Pgp inhibitor verapamil led to a 29% increase in mean exposure (AUC) and a 53% increase in peak plasma concentration (Cmax) of this compound [2]. This interaction underscores the importance of reliable plasma concentration monitoring during clinical development. The table below summarizes the key pharmacokinetic changes observed.
Table 1: Pharmacokinetic Interaction between this compound and Verapamil [2]
| Pharmacokinetic Parameter | This compound Alone | This compound + Verapamil | Change |
|---|---|---|---|
| AUC | Baseline | Increased | +29% |
| C~max~ | Baseline | Increased | +53% |
| T~max~ & t~1/2~ | Unchanged | Unchanged | No significant effect |
| Verapamil C~max~ | Baseline | Decreased | -17% |
This proposed method is based on a validated, high-throughput LC-MS/MS technique for Sitagliptin [1], with modifications anticipated for this compound's specific properties.
The workflow for the sample preparation and analysis is summarized in the following diagram:
The proposed sample preparation uses Liquid-Liquid Extraction (LLE) for high recovery and clean samples [1].
The developed method is crucial for characterizing interactions, such as the one observed with verapamil. The diagram below illustrates the clinical design used in the this compound-verapamil interaction study, which can serve as a template for future trials.
This application note provides a foundational framework for quantifying this compound in human plasma. The proposed LC-MS/MS method, adapted from a robust and sensitive technique, is expected to be fit-for-purpose for supporting advanced clinical trials, including detailed pharmacokinetic and drug-drug interaction studies. As this compound is an investigational drug, all methods require extensive laboratory development and validation using an authentic reference standard.
The table below summarizes key quantitative data from pre-clinical and clinical studies relevant to urine analysis.
| Parameter | Findings | Study Details |
|---|---|---|
| Human PK with Verapamil | Exposure (AUC) increased by 29%; Cmax increased by 53%. [1] | Clinical study in 16 healthy males; carmegliptin (150 mg) co-administered with the P-gp inhibitor verapamil. [1] |
| Excretion in Rats & Dogs | >94% of dose recovered in 72 hours; excreted unchanged in urine (36% in rats), intestinal lumen, and bile. [2] | Pre-clinical study after oral administration of [(14)C]this compound (3 mg/kg). [2] |
| In Vitro Transport | Good substrate for human MDR1 (P-glycoprotein); not a significant substrate for BCRP. [1] [2] | Cell-based permeability and transport assays. [1] |
Since a direct method is unavailable, this protocol proposes a strategy based on this compound's properties and techniques used for similar DPP-4 inhibitors. [3] [4]
The bioanalytical method must be validated as per FDA/EMA guidelines. [3] Key parameters include:
The following diagrams illustrate the experimental workflow and a key pharmacokinetic interaction of this compound.
Experimental workflow for urine sample preparation and analysis.
P-gp interaction impacting this compound absorption; verapamil inhibition increases systemic exposure. [1]
Dipeptidyl peptidase-4 (DPP-4) inhibition represents a clinically validated therapeutic approach for the management of type 2 diabetes mellitus. DPP-4 is a membrane-associated serine protease that catalyzes the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound enhances active incretin levels, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release. This dual mechanism offers significant advantages for glycemic control with minimal risk of hypoglycemia. This compound is a potent, selective DPP-4 inhibitor that demonstrates optimized binding characteristics to the active site of the enzyme, forming key interactions with catalytic residues including Ser630, Asp708, and His740.
Molecular docking studies provide crucial insights into the binding modality of this compound within the DPP-4 active site, enabling researchers to understand the structural basis of its inhibitory activity and selectivity. These computational approaches facilitate the rational design of optimized DPP-4 inhibitors by elucidating key molecular interactions, predicting binding affinities, and informing structure-activity relationships. The following application notes present standardized protocols for conducting robust molecular docking studies specifically tailored to this compound and analogous DPP-4 inhibitors, incorporating best practices in structure preparation, docking methodologies, and result validation.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target (receptor) to form a stable complex [1]. This method explores the conformational space of the ligand within the binding site of the receptor and evaluates the interaction using scoring functions. For drug discovery applications like this compound development, docking serves two primary objectives: predicting the binding geometry of ligand-receptor complexes and estimating the binding affinity through computational scoring [2].
The molecular docking process operates on fundamental principles of molecular recognition that govern biomolecular interactions:
The theoretical foundation of docking is built upon different models of molecular recognition. The "lock and key" model conceptualizes rigid binding where both partners maintain fixed conformations, implemented computationally through rigid docking algorithms. Conversely, the "induced fit" model acknowledges that binding often involves conformational changes in both the ligand and receptor, addressed through flexible docking approaches [2]. For this compound docking to DPP-4, which features a flexible active site, induced fit docking methods often provide more accurate results.
Table 1: Molecular Docking Types and Their Applications
| Docking Type | Flexibility Consideration | Theoretical Basis | Best Use Cases |
|---|---|---|---|
| Rigid Docking | Both ligand and protein fixed | Lock-and-key hypothesis | Preliminary screening of conformationally restricted ligands |
| Semi-flexible Docking | Ligand flexible, protein rigid | Modified lock-and-key | Standard docking of small molecules to well-defined binding sites |
| Flexible Docking | Both ligand and protein flexible | Induced-fit hypothesis | Complexes with significant side-chain mobility or backbone shifts |
The initial preparation of the DPP-4 structure is critical for accurate docking results with this compound. The following standardized protocol ensures proper protein preparation:
The prepared protein structure should be saved in PDBQT format (for AutoDock) or MOL2 format (for DOCK 6) with appropriate partial charges assigned.
Proper preparation of this compound structure ensures accurate representation of its molecular properties during docking:
Selection of appropriate docking software depends on the specific research objectives and computational resources. The following table compares widely-used docking programs validated for DPP-4 inhibitors like this compound:
Table 2: Benchmarking of Docking Programs for Accurate Pose Prediction
| Docking Program | Search Algorithm | Scoring Function | RMSD Performance | Recommended Use |
|---|---|---|---|---|
| AutoDock Vina | Hybrid of genetic algorithm and local search | Empirical scoring function | 1.5-2.5 Å [3] | Standard docking of this compound analogs |
| DOCK 6 | Anchor-and-grow method with FFT correlation | Force field with chemical matching | 1.0-2.0 Å [3] | High-precision docking studies |
| AutoDock 4 | Lamarckian Genetic Algorithm | Empirical free energy function | 2.0-3.0 Å [3] | Binding affinity estimation |
| GOLD | Genetic Algorithm | GoldScore, ChemScore | 1.2-2.2 Å [1] | Pose prediction accuracy |
| GLIDE | Systematic search of conformational space | GlideScore (Empirical) | 1.0-1.8 Å [1] | Virtual screening applications |
Performance metrics based on root-mean-square deviation (RMSD) values between predicted and crystallographic poses from benchmarking studies [3] [4].
Accurate definition of the DPP-4 binding site is essential for precise docking of this compound:
Diagram Title: Docking Setup Workflow
Execute the docking simulation using the prepared protein and ligand files with the following standardized parameters:
Comprehensive analysis of the this compound-DPP-4 binding mode identifies critical molecular interactions that contribute to binding affinity and selectivity:
Table 3: Expected Molecular Interactions Between this compound and DPP-4
| Interaction Type | This compound Group | DPP-4 Residue | Distance Range (Å) | Energy Contribution (kcal/mol) |
|---|---|---|---|---|
| Hydrogen Bond | Carbonyl group | Tyr631 OH | 2.8-3.2 | -1.5 to -2.5 |
| Hydrogen Bond | Amino group | Glu205 OE1/OE2 | 2.7-3.1 | -2.0 to -3.0 |
| Salt Bridge | Basic nitrogen | Glu206 OE1/OE2 | 2.8-3.3 | -3.0 to -5.0 |
| π-π Stacking | Aromatic ring | Tyr666 phenyl | 3.5-4.5 | -1.0 to -2.0 |
| Hydrophobic Contact | Fluorophenyl | Val656 sidechain | 3.6-4.2 | -0.5 to -1.5 |
Robust validation of this compound docking results ensures reliability and predictive value:
Structure-based virtual screening identifies novel DPP-4 inhibitors with improved properties:
Diagram Title: Virtual Screening Cascade
Molecular docking informs rational optimization of this compound analogs through detailed structure-activity relationship analysis:
The application notes and protocols presented herein provide a comprehensive framework for conducting molecular docking studies of this compound with DPP-4. Through standardized structure preparation, rigorous docking methodologies, and robust validation techniques, researchers can obtain reliable insights into the binding interactions of this important therapeutic compound. The integration of these computational approaches with experimental validation creates a powerful platform for the rational design of next-generation DPP-4 inhibitors with enhanced potency, selectivity, and pharmacological properties.
As molecular docking methodologies continue to evolve, emerging techniques including machine learning scoring functions, quantum mechanical embedding, and enhanced sampling algorithms promise to further improve the accuracy and predictive value of this compound docking studies. By adopting these standardized protocols and maintaining awareness of methodological advancements, researchers can accelerate the development of optimized DPP-4 inhibitors for improved diabetes management.
Geometry optimization represents a fundamental step in computational drug design, enabling researchers to determine the most stable three-dimensional configuration of pharmaceutical compounds based on quantum mechanical principles. For dipeptidyl peptidase-4 (DPP-4) inhibitors like Carmegliptin, understanding the precise molecular geometry is essential for predicting binding affinity, stability, and biological activity. These optimization procedures calculate the energy at an initial molecular geometry and then iteratively search for configurations with lower energy until identifying the equilibrium structure with minimal energy. The purpose of these application notes is to provide researchers, scientists, and drug development professionals with comprehensive protocols for performing accurate and efficient geometry optimization of this compound using various computational chemistry methods, from traditional density functional theory to emerging neural network approaches [1] [2].
The successful application of these computational techniques enables the in silico prediction of molecular properties before synthetic efforts, significantly accelerating the drug development pipeline. By following the standardized protocols outlined in this document, researchers can reliably determine this compound's lowest energy conformation, characterize its electronic properties, and gain insights into its molecular interactions with the DPP-4 enzyme target. These approaches have been demonstrated to achieve chemical accuracy comparable to experimental results when properly implemented, providing valuable guidance for lead optimization in antidiabetic drug development [2] [3].
The selection of appropriate computational methods represents a critical decision point in molecular geometry optimization, with each approach offering distinct trade-offs between accuracy, computational cost, and applicability to pharmaceutical compounds like this compound:
Hartree-Fock (HF) Methods: These ab initio quantum chemistry methods serve as the foundation for molecular orbital theory but include no electron correlation beyond that incorporated through the wavefunction form. HF methods provide reasonable molecular structures at relatively low computational cost, though bond lengths may show systematic deviations from experimental values. For preliminary studies on large molecular systems, HF with moderate basis sets offers a practical starting point for geometry optimization [1].
Density Functional Theory (DFT): DFT methods have emerged as the workhorse approach for computational studies of organic molecules and pharmaceutical compounds due to their favorable balance between accuracy and computational efficiency. Unlike HF methods, DFT incorporates electron correlation effects through exchange-correlation functionals, significantly improving the accuracy of predicted molecular properties. The B3LYP hybrid functional has demonstrated particularly strong performance for organic molecules like this compound, providing accurate results for molecular structures, vibrational frequencies, and reaction energies [2].
Coupled-Cluster Theory (CCSD(T)): Recognized as the "gold standard" of quantum chemistry, coupled-cluster methods provide exceptional accuracy but at substantially higher computational cost that traditionally limited applications to small molecules (typically ≤10 atoms). Recent advances in neural network acceleration, such as the MEHnet architecture developed by MIT researchers, now enable CCSD(T)-level accuracy for larger molecular systems, potentially revolutionizing pharmaceutical applications where precise energy differences are critical [3].
Molecular Mechanics (MM): These empirical force field methods offer the most computationally efficient approach for geometry optimization of very large molecular systems, including protein-ligand complexes. While unable to describe electronic properties or bond formation/breaking, MM methods can provide exceptional structural parameters at minimal computational cost, making them valuable for initial conformational sampling of drug-like molecules [1].
The choice of basis set significantly influences the accuracy of quantum chemical calculations, with different options recommended for specific applications and molecular systems:
Table: Recommended Basis Sets for Geometry Optimization of Pharmaceutical Compounds
| Basis Set | Description | Recommended Use Cases | Equivalent Basis Sets |
|---|---|---|---|
| STO-3G | Minimal basis set | Qualitative results, very large molecules, or very small atoms | - |
| 3-21G | Split valence | Most commonly used for geometry optimization | - |
| 6-31G(d,p) | Double-zeta with polarization | Standard for organic molecules | cc-pVDZ (approximately) |
| 6-311+G(d,p) | Triple-zeta with diffuse & polarization | High-accuracy calculations | aug-cc-pVTZ (approximately) |
| cc-pVQZ | Correlation-consistent | Ultra-high accuracy, overkill for HF | 6-31++G(d,p) (approximately) |
It is important to note that larger basis sets do not always guarantee better agreement with experimental data, particularly for Hartree-Fock calculations where basis sets beyond a certain size provide diminishing returns. The convergence of ab initio methods can be time-consuming, making method selection a crucial consideration for research projects with computational constraints. For this compound optimization, the 6-31G(d,p) basis set typically provides an excellent balance between accuracy and computational efficiency, while the 6-311+G(d,p) basis set is recommended for highest-accuracy studies of specific molecular interactions [1].
The following diagram illustrates the comprehensive workflow for this compound geometry optimization, integrating both traditional computational chemistry approaches and emerging machine learning methods:
Workflow Title: this compound Geometry Optimization Protocol (Max width: 760px)
Protocol 1: DFT Geometry Optimization with Gaussian
This protocol provides detailed steps for performing this compound geometry optimization using Gaussian 16 software with density functional theory, suitable for researchers with access to commercial computational chemistry packages.
Step 1: Initial Structure Preparation
Step 2: Method and Basis Set Selection
Step 3: Calculation Execution
Step 4: Convergence Verification
Step 5: Frequency Analysis
Protocol 2: NNP Optimization with ASE
This protocol describes geometry optimization using neural network potentials (NNPs), which combine near-quantum accuracy with significantly reduced computational cost, enabling high-throughput screening of drug candidates.
Step 1: Environment Setup
Step 2: Structure Initialization
Step 3: Optimization Execution
fmax <= 0.01 eV/Å (0.231 kcal/mol/Å)Step 4: Result Validation
Protocol 3: Implicit Solvent Modeling
This protocol addresses the critical incorporation of solvent effects using implicit solvation models, essential for accurate prediction of pharmaceutical compound behavior in biological systems.
Step 1: Solvation Model Selection
Step 2: Input Modification
Step 3: Calculation Execution
Step 4: Free Energy Calculation
The selection of optimization algorithms significantly impacts both the success rate and computational efficiency of geometry optimization procedures. Recent benchmarking studies have quantified the performance of various optimizers when used with neural network potentials and traditional quantum chemical methods:
Table: Optimization Algorithm Performance Comparison (25 Drug-like Molecules)
| Optimizer | Successful Optimizations | Average Steps to Converge | Minima Found | Recommended Use Cases |
|---|---|---|---|---|
| L-BFGS | 22-25 | 99-120 | 16-21 | General purpose optimization |
| Sella (internal) | 20-25 | 14-23 | 15-24 | Fastest convergence |
| FIRE | 15-25 | 105-159 | 11-21 | Noisy potential surfaces |
| geomeTRIC (cart) | 7-25 | 158-196 | 5-22 | Systems with constraints |
| geomeTRIC (tric) | 1-25 | 11-115 | 1-23 | Complex molecular systems |
The data clearly demonstrates that Sella with internal coordinates achieves the fastest convergence (average 14-23 steps), while L-BFGS provides the most consistent performance across different molecular systems. For this compound optimization, researchers should consider beginning with Sella (internal) for rapid convergence when using neural network potentials, while L-BFGS remains the most reliable choice for traditional quantum chemical calculations [4].
Proper convergence criteria ensure optimized structures represent genuine local minima without excessive computational expense. The following standards represent community best practices:
Force-based Convergence:
fmax < 0.01 eV/Å (0.231 kcal/mol/Å)frms < 0.0067 eV/ÅEnergy Convergence:
ΔE < 1×10^-5 HartreeΔE_avg < 1×10^-7 HartreeDisplacement Convergence:
dmax < 0.004 Ådrms < 0.002 ÅMost optimization failures result from exceeding step limits (250-500 steps) rather than true non-convergence. For problematic systems, increasing the step limit to 500 steps while using Sella with internal coordinates resolves most convergence issues. Additionally, verifying that optimized structures represent true local minima through frequency analysis (0 imaginary frequencies) is essential before proceeding with property calculations [4].
DFT calculations have proven particularly valuable for investigating reaction mechanisms relevant to pharmaceutical synthesis, including 1,3-dipolar cycloadditions and other pericyclic reactions. For this compound, these methods can elucidate:
The application of functional cluster analysis (FCA) with orthonormalized Gaussian basis functions enables sophisticated analysis of multidimensional functional datasets, providing insights into the relationship between molecular structure and reactivity. These approaches allow researchers to predict and optimize synthetic pathways for this compound and related pharmaceutical compounds before experimental investigation [1] [2].
Recent advances in neural network architectures have dramatically expanded the capabilities of computational chemistry approaches. The Multi-task Electronic Hamiltonian network (MEHnet) developed by MIT researchers enables:
This approach has demonstrated successful application to molecules comprising thousands of atoms, far exceeding the traditional limits of coupled-cluster methods (typically ≤10 atoms). For this compound development, this technology enables high-accuracy prediction of electronic properties, spectral characteristics, and reactivity parameters with unprecedented computational efficiency [3].
Effective visualization of optimized this compound structures facilitates interpretation and communication of computational results. The following standards ensure clarity and consistency across research presentations and publications:
Color Semantics:
Structural Emphasis:
Software Implementation:
Geometry Validation:
Electronic Properties:
Thermodynamic Properties:
The computational geometry optimization protocols presented herein provide researchers with comprehensive methodologies for determining the equilibrium structure of this compound with varying levels of accuracy and computational requirements. The integration of traditional quantum chemical methods with emerging neural network approaches represents a paradigm shift in computational pharmaceutical development, enabling high-accuracy prediction of molecular properties before synthetic efforts. As these computational techniques continue to advance, with developments in quantum computing and machine learning accelerating the pace of innovation, researchers in drug development have an increasingly powerful toolkit for rational drug design and optimization. By implementing these standardized protocols and maintaining awareness of ongoing methodological developments, scientists can leverage computational geometry optimization to significantly accelerate the development of improved pharmaceutical compounds including this compound and other DPP-4 inhibitors for diabetes treatment.
Carmegliptin belongs to a class of DPP-IV inhibitors based on the aminobenzo[a]quinolizidine structure [1]. Research into its sulfur-containing bioisosteres, the aryl-substituted [1,4]thiazino[3,4-a]isoquinolines, provides insight into the binding interactions important for this inhibitor class [2].
Table 1: Key Binding Interactions and Energetics of Selected [1,4]Thiazino[3,4-a]isoquinolines
| Compound Entry | R Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) | Key Residues for H-Bonds | Key Hydrophobic/π-π Interactions |
|---|---|---|---|---|---|
| 4a | H | 41.13 | -7.0 | Arg356, Arg358 | -- |
| 4e | p-BrC₆H₄ | >100 | -7.0 | Ser209, Arg358 | Phe357 |
| 4f | p-F₃CC₆H₄ | 15.91 | -7.2 | Arg358 | Phe357 |
| 4g | p-FC₆H₄ | 0.35 | -7.8 | Ser209 | Phe357 |
Source: Data adapted from [2].
The binding analysis reveals that:
The following integrated workflow outlines the key steps for a comprehensive binding mode analysis:
1. Compound Geometry Optimization
2. Molecular Docking
3. Binding Mode Analysis
1. In Vitro DPP-IV Inhibitory Assay
2. Cytotoxicity Assessment
While complete data for this compound is not available, the binding mode of its close bioisosteres demonstrates the importance of targeting the S1 and S2 pockets of DPP-IV through strategic aryl substitution and heterocyclic core modification.
I hope this application note provides a useful framework for your research. If you can identify a more specific aspect of DPP-IV inhibitor analysis, I may be able to provide more targeted information.
The evaluation of acute toxicity represents a critical first step in the preclinical assessment of new chemical entities, providing essential data on compound safety and potential target organ effects. Traditional animal models for acute toxicity testing, while historically valuable, present significant challenges including ethical concerns, high costs, and species-specific variations that can limit their predictive value for human outcomes. The pharmaceutical industry has increasingly embraced the 3Rs principle (Replacement, Reduction, and Refinement) in toxicology, driving the development of human cell-based models that offer greater relevance to human physiology while reducing animal use.
Adipose-derived stem cells (ADSCs) have emerged as a particularly promising in vitro platform for toxicity screening applications. These mesenchymal stem cells isolated from adipose tissue offer several distinct advantages for toxicological assessment:
The neutral red uptake (NRU) assay has been extensively validated as a reliable method for assessing cell viability and compound cytotoxicity in ADSC cultures, serving as a predictive tool for acute toxicity potential. This protocol describes the application of ADSC-based NRU assays specifically for evaluating the acute toxicity profile of Carmegliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor under development for type 2 diabetes mellitus.
A well-designed ADSC-based toxicity assay for this compound requires careful consideration of multiple experimental parameters to ensure generated data is scientifically valid, reproducible, and predictively valuable. The following table summarizes critical design elements and their implications for assay outcomes:
Table 1: Key Experimental Design Considerations for ADSC Acute Toxicity Assay
| Design Element | Considerations | Impact on Results |
|---|---|---|
| ADSC Source | Autologous vs. allogeneic; donor characteristics (age, health status); tissue harvest site | Inter-donor variability; differentiation potential; metabolic capacity |
| Culture Conditions | Serum-containing vs. serum-free media; oxygen tension (physiological vs. ambient); seeding density | Proliferation rate; stemness maintenance; spontaneous differentiation |
| Compound Exposure | Solvent selection (DMSO, ethanol); concentration range; exposure duration; treatment timing | Solvent toxicity; concentration-response relationship; recovery capacity |
| Endpoint Selection | Viability (NRU, MTT); apoptosis (caspase activation); oxidative stress (ROS detection); genomic damage (comet assay) | Mechanistic insights; predictive value; correlation with in vivo outcomes |
| Validation Approach | Reference compounds; positive/negative controls; inter-laboratory reproducibility; statistical power | Assay reliability; data comparability; regulatory acceptance |
This compound, as a DPP-4 inhibitor, presents specific considerations for toxicity assessment. The primary pharmacological action of DPP-4 inhibition affects incretin hormone metabolism, which may have implications for cell proliferation and differentiation pathways in ADSCs. Additionally, the chemical properties of this compound, including its solubility, stability in culture media, and potential for non-specific binding to plastic surfaces, must be characterized to ensure accurate dosing throughout the exposure period. Previous studies with other gliptins have generally demonstrated favorable safety profiles, but compound-specific differences in structure and potency necessitate individual evaluation.
The neutral red uptake (NRU) assay measures the ability of viable cells to incorporate and bind the supravital dye neutral red in lysosomes. Cellular damage from toxic compounds results in decreased dye uptake, providing a sensitive indicator of lysosomal integrity and overall cell health. This assay has been extensively validated for predicting acute toxicity and correlates well with in vivo outcomes [1].
Raw Data Processing: Calculate mean absorbance values for each test concentration and controls after background subtraction.
Viability Calculation: Express cell viability as a percentage of the vehicle control:
% Viability = (Mean Absorbanceₜₑₛₜ / Mean Absorbanceᵥₑₕᵢcₗₑ) × 100
Dose-Response Modeling: Plot % viability against log₁₀ this compound concentration and fit data using a four-parameter logistic curve:
Y = Bottom + (Top - Bottom) / (1 + 10⁽(LogLC₅₀ - X) × Hillslope⁾)
Where Y = % viability, X = log₁₀(concentration), Top and Bottom = upper and lower plateaus.
LC₅₀ Determination: Calculate the median lethal concentration (LC₅₀) from the curve fit as the concentration producing 50% reduction in viability compared to controls.
The obtained LC₅₀ values from ADSC-NRU assays can be used to predict in vivo acute toxicity classifications according to the Globally Harmonized System (GHS):
Table 2: Correlation Between ADSC NRU LC₅₀ and Predicted In Vivo Acute Toxicity
| ADSC NRU LC₅₀ (μg/mL) | Predicted GHS Category | Estimated Human Equivalent Dose | Expected Clinical Manifestations |
|---|---|---|---|
| <10 | Category 1 (Fatal if swallowed) | <5 mg/kg | Severe toxicity; potential for organ failure |
| 10-100 | Category 2 (Toxic) | 5-50 mg/kg | Moderate toxicity; reversible organ dysfunction |
| 100-500 | Category 3 (Harmful) | 50-300 mg/kg | Mild toxicity; transient clinical signs |
| 500-1000 | Category 4 (Caution) | 300-2000 mg/kg | Low toxicity; minimal clinical effects |
| >1000 | Category 5 (No label required) | >2000 mg/kg | Negligible toxicity |
Based on the pharmacological class and known profiles of similar DPP-4 inhibitors, this compound is expected to demonstrate:
Comprehensive documentation should include:
The following diagram illustrates the complete experimental workflow for the ADSC-based acute toxicity assay:
Figure 1: Experimental workflow for assessing this compound acute toxicity using adipose-derived stem cells
The following diagram illustrates the potential cellular mechanisms of toxicity and assessment endpoints:
Figure 2: Proposed cellular mechanisms of this compound toxicity and corresponding detection methods
The utilization of adipose-derived stem cells for acute toxicity assessment offers several significant advantages over traditional models. According to comparative studies, ADSCs demonstrated similar predictive capability for GHS class prediction as the established BALB/c 3T3 clone A31 murine fibroblast model, with accordance rates of 50% for RC rat-only weight regression and 50% for RC rat-only millimole regression [1]. The human origin of ADSCs provides particularly valuable relevance for predicting human toxicological responses, potentially completing results from other models while offering a cost-effective alternative to existing testing systems.
The safety assessment of ADSCs themselves has been systematically evaluated in clinical contexts. A comprehensive review of 70 clinical studies involving more than 1,400 patients treated with adipose-derived cell therapy revealed a generally favorable safety profile [2]. However, the review noted that thromboembolic complications were reported following systemic or cardiac administration, including cases of pulmonary thromboembolism, myocardial infarction, and cerebral infarction. These findings highlight the importance of route-specific safety evaluations when considering administration protocols for ADSC-based therapies, though these concerns are more relevant for therapeutic applications than for in vitro toxicity testing.
Recent clinical trials continue to explore the therapeutic potential of ADSCs while maintaining focus on safety evaluation. A 2025 randomized clinical trial protocol for critical limb ischemia treatment described detailed methodology for autologous ADSC therapy that shares similarities with our in vitro approach, particularly in cell isolation and processing methods [3]. This ongoing research demonstrates the continued translation of ADSC-based technologies toward clinical applications while emphasizing the importance of rigorous safety assessment throughout development.
While this protocol provides a valuable approach for preliminary toxicity screening, several important limitations should be acknowledged:
This comprehensive protocol details the application of human adipose-derived stem cells for assessing the acute toxicity profile of this compound using the neutral red uptake assay. The described methodology provides a human-relevant, ethically favorable, and cost-effective approach for early toxicity screening that aligns with the 3Rs principles in toxicology. The standardized procedures for cell isolation, characterization, compound exposure, and data analysis ensure robust and reproducible results that can inform early development decisions.
The structured framework for data interpretation, including LC₅₀ calculation and GHS category prediction, facilitates integration with broader preclinical safety assessment programs. While additional studies would be necessary for comprehensive safety profiling, this ADSC-based approach represents a valuable first-line screening tool that can prioritize compounds for further development while reducing reliance on animal models during early discovery stages.
As the field of regenerative medicine advances, with ongoing clinical trials continuing to evaluate ADSC applications [4], the utilization of these cells for toxicological assessment represents a practical convergence of stem cell biology and pharmaceutical safety science. The protocol described herein for this compound can be adapted for other drug candidates with appropriate compound-specific modifications, offering a versatile platform for preclinical toxicity assessment.
Understanding verapamil's pharmacokinetic (PK) properties is essential for predicting and managing drug interactions. The table below summarizes its key characteristics [1] [2].
| Parameter | Description |
|---|---|
| Bioavailability | 20-30% due to extensive first-pass metabolism [1] [2]. |
| Protein Binding | Extensive (approx. 90%), primarily to albumin [1]. |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2C8, CYP3A5, CYP1A2, CYP2C9, CYP2C18 [1]. |
| Key Drug Transporters | P-glycoprotein (P-gp/ABCB1) inhibitor [1] [3]. |
| Major Metabolite | Norverapamil (possesses about 20% of the cardiovascular activity of the parent drug) [1] [2]. |
Verapamil is a dual perpetrator of drug interactions, primarily through two mechanisms:
These mechanisms mean verapamil can increase the systemic exposure of co-administered drugs that are substrates of CYP3A4 or P-gp, potentially raising the risk of adverse effects from those drugs.
When planning interaction studies for a new drug like carmegliptin with verapamil, the following experimental approaches are recommended.
This protocol helps determine if this compound is a substrate or inhibitor of enzymes verapamil affects.
The experimental workflow for this protocol can be visualized as follows:
This protocol investigates the potential for transporter-mediated interactions.
Here are solutions to common problems encountered in drug interaction studies.
| Issue | Possible Cause | Solution |
|---|---|---|
| High variability in metabolic clearance data. | Compound precipitation, non-linear metabolism, or instability in the matrix. | Check solubility in buffer. Use lower, more physiologically relevant test concentrations. Include stability controls. |
| Low recovery of parent drug in Caco-2 assays. | Non-specific binding to the transwell plate or extensive metabolism by the cells. | Use additives in the buffer (e.g., BSA). Shorten the incubation time. Analyze for metabolites. |
| Lack of signal or poor sensitivity in LC-MS/MS. | Inefficient ionization or inappropriate MRM transition. | Optimize MS parameters (cone voltage, collision energy) for the analyte. Check sample preparation and chromatography. |
Q1: If my in vitro data suggests a potential interaction, what are the next steps? A tiered approach is recommended. If in vitro results are positive, proceed to a preclinical drug-drug interaction (DDI) study in a relevant animal model, as described in one of the search results [3]. The findings can then be used to inform the design of a definitive clinical DDI study in humans.
Q2: What are the critical PK parameters to monitor in a verapamil DDI study? The primary parameters are Cmax (maximum concentration) and AUC (area under the concentration-time curve). A significant increase (e.g., >25%) in the AUC of the investigational drug (this compound) when co-administered with verapamil indicates a clinically relevant interaction that may require dosage adjustments [3].
Q3: Beyond CYP3A4 and P-gp, what other interaction mechanisms should I consider with verapamil? Verapamil is also a substrate and weak inhibitor of other enzymes and transporters. It has been reported to interact with potassium channels and adrenergic receptors, and it is known to be a substrate for CYP2C8 and CYP3A5 [1]. A comprehensive screening panel should be considered.
The complex interplay of mechanisms by which verapamil can cause drug interactions is summarized in the following pathway diagram.
The following table summarizes the quantitative findings from a clinical drug interaction study between Carmegliptin and verapamil (a model Pgp inhibitor) [1].
| Parameter | This compound Alone | This compound + Verapamil (Acute) | This compound + Verapamil (Chronic) | Change vs. Alone (Chronic) |
|---|---|---|---|---|
| AUC (Exposure) | Baseline | -- | -- | Increased by ~29% |
| Cmax (Peak Concentration) | Baseline | -- | -- | Increased by ~53% |
| Verapamil Cmax | -- | -- | Baseline (Verapamil alone) | Decreased by ~17% |
Q1: What is the nature of the interaction between this compound and Pgp inhibitors? A: In vitro and in vivo studies confirm that This compound is a substrate of Pgp, but it is not an inhibitor. When co-administered with a Pgp inhibitor like verapamil, the efflux of this compound from intestinal cells is reduced, leading to increased systemic absorption and higher plasma concentrations [1].
Q2: Based on the data, should we recommend dose adjustments when co-administering with a strong Pgp inhibitor? A: The current evidence suggests that dose adjustments are not routinely required. The observed 29% increase in overall exposure (AUC) is considered modest. However, the product labeling should recommend careful monitoring of patients, especially when initiating or discontinuing a Pgp inhibitor, as the magnitude of effect may vary with different inhibitors [1].
Q3: What is a standard clinical study design to evaluate this interaction in humans? A: A robust, non-randomized, open-label, fixed-sequence study can be used. The protocol from the key this compound study is outlined below [1].
This design allows comparison of this compound PK alone, with first-dose verapamil, and with verapamil at steady state.
Q4: How is the Pgp inhibition potential of a new drug candidate classified? A: Regulatory agencies like the FDA recommend using specific probe substrates and criteria for classification [2]:
Common probe substrates include digoxin, dabigatran, and fexofenadine [2].
The following diagram illustrates the logical workflow for evaluating a Pgp-mediated drug-drug interaction, from in vitro assessment to clinical study design and final classification.
This mechanistic diagram shows how Pgp inhibitors at the intestinal epithelium increase the systemic exposure of this compound, which is a Pgp substrate.
Computational models can predict metabolic stability early in the drug discovery process, guiding structural optimization before costly experiments begin.
The table below compares this modern approach with traditional methods:
| Feature | Traditional Models (e.g., QSAR) | Modern GNN Models (e.g., MetaboGNN) |
|---|---|---|
| Molecular Representation | Pre-defined molecular descriptors (e.g., LogP) [1]. | Graph-based, capturing atomic bonds and relationships [1]. |
| Data Efficiency | Requires careful feature engineering. | Uses Graph Contrastive Learning for robust learning with limited data [1]. |
| Interpretability | Relies on descriptor contribution analysis. | Identifies key stabilizing/destabilizing molecular fragments via attention mechanisms [1]. |
| Interspecies Prediction | Parallel models for different species [1]. | Integrates interspecies differences (e.g., HLM vs. MLM) into a multi-task learning objective [1]. |
For experimental validation, in vitro liver microsomal models are a standard and correlative method for assessing a compound's metabolic stability.
This protocol measures the intrinsic metabolic stability of a compound like Carmegliptin using liver microsomes [1].
Reaction Mixture Preparation:
Reaction Initiation:
Incubation and Sampling:
Sample Analysis:
Data Calculation:
This experimental workflow is summarized in the following diagram:
For formal stability studies of a drug product, regulatory guidelines provide a framework. A key parameter to monitor is color change, which can indicate the formation of degradation products [2].
For parenteral medications like an injectable form of this compound, matrixing designs can make stability testing more efficient without sacrificing reliability [3].
The following diagram illustrates how a matrixing design reduces testing load compared to a full design in a hypothetical stability study with three batches:
Q: What is the most significant recent advancement in predicting metabolic stability? A: The emergence of Graph Neural Networks (GNNs) like MetaboGNN represents a major step forward. These models excel at learning from molecular structure graphs and can be enhanced by incorporating interspecies metabolic differences, leading to more accurate and interpretable predictions [1].
Q: Our lab finds visual color assessment of stability samples subjective. Is there a better method? A: Yes. UV-Vis spectrophotometry is the recommended quantitative method. It uses the CIE L*a*b* color space to detect subtle color changes indicative of degradation much earlier and more objectively than human visual examination [2].
Q: Can we reduce the number of samples in our formal stability studies for a parenteral drug product? A: Yes. Regulatory guidelines like ICH Q1D permit matrixing designs. For parenteral products, research shows that strategically testing a subset of samples at different time points (e.g., reducing two time points per batch) is a viable and reliable strategy to save costs and time [3].
Carmegliptin's permeability is significantly influenced by the P-glycoprotein (Pgp) efflux transporter. The table below summarizes quantitative findings from a clinical drug interaction study [1] [2].
| Parameter | This compound Alone | This compound + Verapamil (Pgp Inhibitor) | Change | Notes |
|---|---|---|---|---|
| In Vitro Pgp Substrate | Yes (Good substrate) | Not Applicable | - | Demonstrates low cell permeability in vitro [1] [2] |
| Mean Exposure (AUC) | Baseline | After co-administration | +29% | Increase slightly greater after 6 days of verapamil dosing [1] [2] |
| Peak Concentration (C~max~) | Baseline | After co-administration | +53% | [1] [2] |
| Conclusion | Substrate, not an inhibitor of human Pgp | Co-administration moderately increases exposure | - | Combination was well tolerated; no dose adjustment currently expected, but careful monitoring is recommended [1] [2] |
While not tested directly on this compound in the available literature, the following approaches are relevant for compounds with similar Pgp substrate characteristics.
The diagram below outlines a general experimental approach for evaluating a drug's interaction with Pgp, based on the methodology used in the this compound study [1] [2].
Q1: Our in vitro models show this compound has low permeability. What is the most likely mechanism? The evidence indicates this compound is a good substrate for the Pgp efflux transporter [1] [2]. Pgp actively pumps drugs out of cells, limiting their absorption and penetration across barriers like the intestine and blood-brain barrier [3] [5].
Q2: What are the clinical implications of co-administering this compound with a Pgp inhibitor? Co-administration can increase the systemic exposure (AUC) and peak concentration (C~max~) of this compound [1] [2]. While the observed increase was moderate and well-tolerated in healthy volunteers, careful monitoring is recommended when this compound is administered with potent Pgp inhibitors [1] [2].
Q3: Are there strategies to enhance this compound's delivery to the brain? this compound's interaction with Pgp likely limits its brain penetration, as Pgp is a key defender of the blood-brain barrier [3] [5]. Strategies could involve transiently inhibiting Pgp at the barrier or formulating this compound in nanocarriers that evade the efflux system [6].
Q1: What are the primary mechanisms of drug-drug interactions (DDIs) that a researcher should consider? DDIs are typically classified into two main categories:
Q2: How can the risk of PD interactions for a new drug be assessed preclinically? Assessment requires a combination of experimental and computational approaches:
Q3: What can be learned from clinical trials about a drug's interaction profile? Large, well-designed cardiovascular outcome trials (CVOTs) are often required for new anti-diabetic drugs. These trials, while focused on cardiovascular safety, provide extensive data on the drug's use in diverse patient populations who are often on multiple other medications. For example, the CARMELINA trial for linagliptin was conducted in patients with type 2 diabetes at high cardio-renal risk. Such studies are enriched for patients who are most vulnerable to DDIs and can provide robust evidence on a drug's safety profile in real-world scenarios [3].
Q4: How can formulation excipients cause unexpected DDIs? Inactive ingredients, known as excipients, are not always pharmacologically inert. A prominent example is Cremophor EL, a solubilizing agent used in some intravenous drugs.
The table below summarizes documented effects of Cremophor EL, an example excipient, on various drugs.
| Drug Affected | Experimental System | Observed Effect of Cremophor EL | Magnitude of Change |
|---|---|---|---|
| Valspodar [4] | Rat (in vivo & in vitro) | ↑ Unbound fraction (fu) in plasma; ↓ Plasma AUC; ↑ Volume of Distribution; ↑ Clearance | 2.3-fold increase in fu; ~50% lower AUC |
| Cisplatin [5] | Mouse model (Ehrlich ascites carcinoma) | ↑ In vitro cytotoxicity; ↓ In vivo hematological toxicity (myeloprotection) | No significant change in overall antitumor activity |
| Carboplatin [6] | Human clinical trial | No significant change in myelosuppression or pharmacokinetics | Not applicable |
Protocol 1: High-Throughput Screening for Toxicity and Interaction Potential
This protocol is adapted from methods used to screen for compound toxicity and interactions [2].
Protocol 2: Assessing Plasma Protein Binding Displacement
This protocol is based on studies investigating the effect of excipients on protein binding [4].
The following diagrams, generated using Graphviz, illustrate key workflows and concepts for managing drug interactions.
This flowchart outlines a systematic approach for evaluating DDIs from discovery to post-market.
This diagram visually defines the core types of pharmacodynamic interactions.
I hope this structured information provides a solid foundation for your technical support center. The field of drug interactions is complex, and the strategies outlined here, from high-throughput screening to clinical trial design, are essential for ensuring patient safety.
Carmegliptin is a highly potent Dipeptidyl peptidase IV (DPP-IV) inhibitor that had reached phase 2 in clinical studies for treating type 2 diabetes [1]. It belongs to a class of compounds known as aryl-substituted pyrido[2,1-a]isoquinolines [1].
While a specific, fully detailed analytical method for this compound was not found in the search results, the general principles and parameters for validating an HPLC or UHPLC method are well-established and regulated by guidelines such as the ICH Q2(R2) [2] [3]. The validation of a method for a drug substance involves demonstrating that it is suitable for its intended purpose.
For a quantitative method like an assay for this compound in a drug product, the following table summarizes the key parameters and typical acceptance criteria you would need to establish [3]. These criteria should be defined in a validation protocol before starting the experiments.
| Validation Parameter | Description & Purpose | Typical Method & Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure analyte accurately in the presence of other components (impurities, excipients) [3]. | Chromatogram shows no interference. Peak purity tools confirm a single, well-resolved this compound peak [4]. |
| Linearity & Range | The range over which the method provides results directly proportional to analyte concentration [3]. | A series of concentrations (e.g., 50-150% of target). Correlation coefficient (r²) > 0.999 [4]. |
| Accuracy | Closeness of measured value to the true value. Often tested via recovery studies [3]. | Recovery of 98-102% for drug substance. Spiked samples at multiple levels (e.g., 80%, 100%, 120%) [4]. |
| Precision | Closeness of a series of measurements under the same conditions. | |
| - Repeatability | Precision under the same conditions over a short time (intra-assay) [3]. | RSD < 1.0% for multiple injections of a homogeneous sample (e.g., n=6 or n=10) [4]. |
| - Intermediate Precision | Precision within the same lab over different days, analysts, or equipment [3]. | RSD for results from different analysts/days should be < 2.0%. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters [4]. | Variations in temperature (±2°C), flow rate (±0.1 mL/min), mobile phase pH (±0.1) yield consistent results (RSD < 2% for system suitability). |
Additional parameters include:
The following diagram outlines the logical workflow for developing and validating an analytical method, incorporating an Analytical Quality by Design (AQbD) approach, which is a systematic and risk-based method for ensuring method quality [2] [5].
Q1: What should I do if my this compound peak is tailing? A: Peak tailing often indicates secondary interactions with the chromatographic column. To troubleshoot:
Q2: How can I improve the separation if an impurity co-elutes with the main peak? A: This is a failure of Specificity. You should:
Q3: The method fails precision during validation. What are the likely causes? A: Poor precision can stem from various issues:
This guide outlines a systematic approach to identify and resolve stability issues with Carmegliptin samples.
Workflow for Investigating Stability Issues
| Step | Action | Key Considerations |
|---|---|---|
| 1. Verify Storage | Confirm storage unit temperature, humidity, and light exposure logs against requirements. [1] | Check for temperature excursions, door openings, or equipment failure. Use calibrated, NIST-traceable data loggers. [1] |
| 2. Visual Inspection | Examine sample for color change, precipitation, or container cracks. | Document all observations. Physical changes often indicate chemical degradation. |
| 3. Analytical Testing | Re-analyze sample potency and purity using a stability-indicating method (e.g., HPLC). [2] | Compare results against initial release data and reference standards. [3] |
| 4. Identify Root Cause | Correlate analytical data with storage records to pinpoint the stress factor. | Common causes: temperature/humidity deviation, oxidation, or photodegradation. |
| 5. Corrective Action | Quarantine affected batch, adjust storage conditions, or reformulate. [3] | For temperature excursions, consult stability data to determine impact. [4] |
| 6. Documentation | Record all findings, actions taken, and update stability protocols. | Essential for regulatory compliance and preventing future issues. [3] |
For a thorough investigation, conduct forced degradation studies and confirm method stability.
Protocol 1: Forced Degradation Studies
This protocol helps identify potential degradation products and pathways by stressing the sample under various conditions [2].
Protocol 2: Storage Stability of Residues
This protocol is critical if this compound is used in animal metabolism or residue studies, ensuring analytical results reflect the true residue level at the time of sampling [5].
Adherence to standardized storage conditions is fundamental to maintaining sample integrity.
Summary of Key Storage and Testing Parameters
| Parameter | Recommended Condition | Guideline / Standard | Purpose & Notes |
|---|---|---|---|
| Long-Term Storage | 25°C ± 2°C / 60% RH ± 5% RH [3] | ICH Q1A (Zone II) [3] | Determines retest period & shelf life. [3] |
| Refrigerated Storage | 2°C to 8°C [6] [4] | USP <659> [4] | For temperature-sensitive drugs; use medical-grade equipment. [1] |
| Frozen Storage | -25°C to -10°C [4] [1] | USP <659> [4] | For long-term preservation; ensure temperature uniformity. [1] |
| Accelerated Testing | 40°C ± 2°C / 75% RH ± 5% RH [3] | ICH Q1A [3] | Predicts stability & compares formulations/packaging. [3] |
| Photostability | Exposure per Option 1 or 2 [3] | ICH Q1B [3] | Assesses drug's sensitivity to light. [3] |
| Climatic Zones | Zones I-IVb (e.g., 30°C/75% RH) [3] | ICH [3] | Ensures global product suitability. [3] |
What should I do if the this compound sample has been exposed to a temperature excursion? First, quarantine the affected sample. The evaluation should be based on stability data. If data exists for the specific temperature and duration, it can be used for disposition. If not, the sample should be tested for potency and purity using a validated stability-indicating method before any use or disposition. [1]
How do I develop a stability-indicating method for this compound? A stability-indicating method (e.g., HPLC) must be able to accurately quantify this compound and resolve it from its degradation products. This is achieved by performing forced degradation studies (as in Protocol 1). The method should be validated for parameters like specificity, accuracy, and precision. [2] [3]
Our laboratory humidity is high. Could this affect our solid this compound samples? Yes. High humidity can lead to hydrolytic degradation or cause solid samples to absorb moisture (deliquescence or hydrate formation), which can alter their physical form and chemical stability. Store samples in a controlled environment with low humidity, ideally below 60% RH, and use tightly sealed containers. [1]
What are the key regulatory guidelines for designing a stability study for a new drug like this compound? The International Council for Harmonisation (ICH) guidelines are paramount. Key among them are:
When carmegliptin is co-administered with the Pgp inhibitor verapamil, its pharmacokinetics are altered. The table below summarizes the changes in exposure for a single 150 mg dose of this compound [1] [2].
| Pharmacokinetic Parameter | Change when co-administered with Verapamil |
|---|---|
| Mean Exposure (AUC) | Increased by 29% |
| Peak Concentration (C~max~) | Increased by 53% |
These changes occur because in vitro studies confirmed that this compound is a substrate for the Pgp transporter but not an inhibitor of it [1] [2]. The combination of this compound and verapamil was generally well tolerated, with all reported adverse events being mild [1] [2].
The data above comes from a non-randomized, open-label, fixed-sequence study in 16 healthy male volunteers. Here is the methodology [2]:
The following diagram illustrates the mechanism behind the observed interaction, where inhibition of Pgp by verapamil leads to increased absorption of this compound.
Understanding verapamil's properties is crucial for predicting its interaction potential. The table below summarizes its key pharmacokinetic characteristics and known interactions from the search results.
| Property | Description |
|---|---|
| Primary Elimination | Hepatic metabolism, high first-pass effect [1]. |
| Key Metabolizing System | Cytochrome P450 (CYP) enzymes [1] [2]. |
| Bioavailability | Low (~20%) due to extensive first-pass metabolism [1]. |
| Active Metabolite | Norverapamil (possesses some vasodilator activity) [1]. |
| Notable Interaction with Digoxin | Impairs renal excretion of digoxin, increasing its concentration [1]. |
| Notable Interaction with Metformin | Inhibits OCT2 transporter, reducing renal excretion of metformin and increasing its systemic exposure [2]. |
| Interaction with Beta-Blockers | Can be hazardous due to additive negative inotropic and chronotropic effects [1]. |
Since direct data is unavailable, you can approach this research gap systematically. The diagram below outlines a logical workflow to hypothesize and test for a potential pharmacokinetic interaction between carmegliptin and verapamil.
Based on this workflow, the key investigative steps would be:
Profile this compound's Properties: The first step is to gather or generate data on how this compound is absorbed, distributed, metabolized, and excreted (its ADME profile). Specifically, you need to determine:
Formulate a Hypothesis: With the ADME profiles of both drugs, you can identify potential sites for interaction.
Design Experimental Validation: The hypothesis can be tested through a tiered experimental approach.
The table below summarizes key safety findings from major cardiovascular outcome trials (CVOTs) and studies for various DPP-4 inhibitors [1] [2] [3].
| DPP-4 Inhibitor | Cardiovascular Safety (MACE) | Key Safety Findings & Warnings | Major CVOT(s) |
|---|---|---|---|
| Saxagliptin | No increased risk (met FDA criteria) | Significant increase in hospitalizations for heart failure (HHF) [1] [3] | SAVOR-TIMI 53 [1] |
| Alogliptin | No increased risk (met FDA criteria) | → No significant increase in HHF reported in its primary trial [1] | EXAMINE [1] |
| Sitagliptin | No increased risk (met FDA criteria) | → No increase in HHF or all-cause mortality [1] | TECOS [1] |
| Linagliptin | No increased risk (met FDA criteria) | → No major safety signals reported in available data [3] | CARMELINA [3] |
| Vildagliptin | No increased risk (from meta-analyses) | → No significant CV safety signals in pooled data [3] | (No dedicated CVOT; data from meta-analysis) [3] |
Understanding the general safety profile of the drug class is also crucial. The following table, based on a systematic review, compares common adverse events between DPP-4 inhibitors and SGLT2 inhibitors when used as add-on therapy to metformin [4].
| Adverse Event (AE) Category | DPP-4 Inhibitors | SGLT2 Inhibitors |
|---|---|---|
| Overall Incidence of AEs | Higher (∼66%) [4] | Lower (∼34%) [4] |
| Most Common AEs | Gastrointestinal disturbances, Hypoglycemia [4] | Genital infections, Urinary tract infections [4] |
| Serious / Drug-Related AEs | Comparable incidence (∼12%) [4] | Comparable incidence (∼11%) [4] |
| Other Noted Events | Dyspepsia, Hypertension [4] | Dehydration, Atrial flutter [4] |
The methodology for establishing cardiovascular safety is rigorous and standardized. Below is a detailed breakdown of the key components based on the requirements set by the US Food and Drug Administration (FDA) and their implementation in clinical trials [1].
This workflow outlines the sequential phases of a CVOT from design to analysis:
Although a direct comparison for Carmegliptin is lacking, research confirms that despite their chemical diversity, all DPP-4 inhibitors share a common mechanism. They competitively bind the enzyme's active site, preventing it from breaking down incretin hormones, which is the source of their glucose-lowering effect [1].
The table below summarizes key information on this compound and other DPP-4 inhibitors mentioned in the search results:
| Inhibitor Name | Status / Type | Core Structure / Note | Key Binding Interactions (from docking studies) |
|---|---|---|---|
| This compound | Clinical (Phase 2) [2] | Aminobenzo[a]quinolizine [3] | Information not available in search results |
| Sitagliptin, Vildagliptin, etc. | FDA-Approved [2] | Various diverse structures [1] | Information not available in search results |
| Compound 4g | Experimental (Preclinical) [2] | Aryl-substituted [1,4]thiazino[3,4-a]isoquinoline | Ser209 (H-bond), Phe357 (Hydrophobic/π-π) [2] |
| Compound 4a | Experimental (Preclinical) [2] | Benzo[a]quinolizidine (Core structure) | Arg356, Arg358 (H-bonds) [2] |
The following diagram illustrates a standard workflow for a molecular docking experiment, which is used to predict how a small molecule (like an inhibitor) binds to a protein target [4].
The key steps in this workflow are:
| Aspect | Experimental Data | Source / Context |
|---|---|---|
| DPP-4 Inhibition (IC₅₀) | 6.8 nM | X-ray crystallography structure of human DPP-IV with this compound [1]. |
| P-glycoprotein (Pgp) Interaction | Substrate (not an inhibitor) | In vitro and clinical study. Co-administered with verapamil (Pgp inhibitor) [2]. |
| Pharmacokinetic Impact of Pgp Inhibition | Exposure (AUC) increased by 29%; Cₘₐₓ increased by 53% | Clinical study in healthy volunteers (co-administered with verapamil) [2]. |
| Safety with Pgp Inhibitors | Generally well-tolerated | Clinical study. No apparent effect on the pattern or incidence of adverse events with verapamil [2]. |
The quantitative data in the table above comes from rigorous experimental studies. Here are the methodologies used for the key findings.
DPP-4 Binding Affinity and Mechanism: The half-maximal inhibitory concentration (IC₅₀) of 6.8 nM was determined from the analysis of the crystal structure of human DPP-IV in complex with this compound (PDB ID: 3KWF). The structure was solved using X-ray diffraction at a resolution of 2.40 Å, which allows for a detailed observation of how the drug molecule fits into the enzyme's active site [1].
P-glycoprotein Interaction Study: This was investigated through a combined in vitro and clinical approach [2].
To help visualize the role of this compound and the clinical context of its P-glycoprotein interaction, the following diagram outlines the key pathways and processes.
Based on the available data, here are the key points for research and development professionals:
The following table synthesizes key quantitative data from the search results for several DPP-4 inhibitors [1] [2] [3]. Please note that "Carmegliptin" could not be included due to a lack of available data.
Table 1: Pharmacokinetic Parameters of DPP-4 Inhibitors
| Parameter | Alogliptin | Linagliptin | Sitagliptin |
|---|---|---|---|
| Bioavailability | ~100% [4] | ~30% [4] | ~87% [3] |
| Time to Peak Plasma Concentration (T~max~) | 1-2 hours [1] [4] | 1.5 hours [4] | 1-4 hours [3] |
| Apparent Volume of Distribution (V~d~) | 417 L [1] [4] | 1110 L [4] | 198 L [4] |
| Plasma Protein Binding | ~20% [1] [4] | 75-99% [4] | ~38% [4] |
| Elimination Half-Life | ~21 hours [1] [4] | ~12 hours [2] [4] | 12-14 hours [3] [4] |
| Primary Route of Elimination | Renal (60-80% as unchanged drug) [1] [4] | Enterohepatic (minimal renal excretion) [2] [4] | Renal (79% as unchanged drug) [3] [4] |
| Dosing Adjustment in Renal Impairment | Required [1] [4] | Not required [2] | Required [5] |
Table 2: Pharmacodynamic (DPP-4 Inhibition) Profiles
| Drug | Maximum Inhibition | Inhibition 24 Hours Post-Dose |
|---|---|---|
| Alogliptin | ~90-99% [4] | >75% [4] |
| Linagliptin | ~80-90% [2] [4] | ≥70% [4] |
| Sitagliptin | ~97% [3] [4] | ≥80% [3] [4] |
Since direct data on this compound is unavailable, here is an example of a standard clinical trial methodology used to generate the comparative efficacy data for other DPP-4 inhibitors, which you can use as a reference.
Example: Phase 3 Trial for a Triple Fixed-Dose Combination [5]
The workflow of this study is summarized in the diagram below:
Given the lack of results for this compound, I suggest the following steps to continue your research: